Cas no 578008-43-2 ((5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid)
(5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- 4,8,10,13,15,19-Docosahexaenoic acid, 7,17-dihydroxy-,(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-
- 7(S),17(S)-Resolvin D5
- (5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid
- Resolvin D5
- AKOS040755930
- 7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid
- HY-145491
- RvD5 resolvin
- 7S,17S-diHDHA
- SCHEMBL4159953
- 578008-43-2
- (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxy-4,8,10,13,15,19-docosahexaenoic Acid
- (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-DIHYDROXYDOCOSA-4,8,10,13,15,19-HEXAENOIC ACID
- 7(S),17(S)-diHDHA
- (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosahexaenoic acid
- resolvin-D5
- CS-0375137
-
- Piscine à noyau: 1S/C22H32O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-13,16-17,20-21,23-24H,2,4,14-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,13-9-,16-11+,17-12+/t20-,21+/m0/s1
- La clé Inchi: CFOFZYMMJZILHE-XGTWDWJNSA-N
- Sourire: C(O)(=O)CC/C=C\C[C@H](O)/C=C/C=C\C/C=C\C=C\[C@@H](O)C/C=C\CC
Propriétés calculées
- Qualité précise: 360.23005950g/mol
- Masse isotopique unique: 360.23005950g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 14
- Complexité: 524
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 6
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4
- Surface topologique des pôles: 77.8Ų
(5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66206-10ug |
Resolvin D5 |
578008-43-2 | 98% | 10ug |
¥1764.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66206-25ug |
Resolvin D5 |
578008-43-2 | 98% | 25ug |
¥4040.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66206-50ug |
Resolvin D5 |
578008-43-2 | 98% | 50ug |
¥7377.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66206-100ug |
Resolvin D5 |
578008-43-2 | 98% | 100ug |
¥12946.00 | 2023-09-08 | |
| TRC | R144730-0.25mg |
7(S),17(S)-Resolvin D5 |
578008-43-2 | 0.25mg |
$ 9470.00 | 2022-06-03 | ||
| TRC | R144730-0.5mg |
7(S),17(S)-Resolvin D5 |
578008-43-2 | 0.5mg |
$ 17040.00 | 2022-06-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R912579-50μg |
Resolvin D5 |
578008-43-2 | 98% | 50μg |
¥10,922.00 | 2022-08-31 | |
| TRC | R144730-.25mg |
7(S),17(S)-Resolvin D5 |
578008-43-2 | 25mg |
$11417.00 | 2023-05-17 | ||
| TRC | R144730-.5mg |
7(S),17(S)-Resolvin D5 |
578008-43-2 | 5mg |
$20544.00 | 2023-05-17 | ||
| TRC | R144730-1mg |
7(S),17(S)-Resolvin D5 |
578008-43-2 | 1mg |
$ 35000.00 | 2023-09-06 |
(5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid Littérature connexe
-
1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Related Categories
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides Acyles gras Acides gras à très longue chaîne
- Solvants et chimiques organiques Composés organiques Lipides et molécules semblables aux lipides Acyles gras Acides gras et conjugués Acides gras à très longue chaîne
Informations complémentaires sur (5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid
(5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid and CAS No. 578008-43-2: A Multifunctional Omega-3 Fatty Acid with Broad Therapeutic Potential
CAS No. 578008-43-2 is a complex polyunsaturated fatty acid with a unique stereochemical configuration. This molecule, known as (5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid, belongs to the family of omega-3 polyunsaturated fatty acids (n-3 PUFAs). Its structural complexity, characterized by six double bonds and two hydroxyl groups, positions it as a promising candidate for pharmacological research. Recent studies have highlighted its potential in modulating inflammatory pathways, neuroprotection, and cardiovascular health, making it a focal point in the development of novel therapeutics.
Structure and Stereochemistry The molecular architecture of (5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid is defined by its 22-carbon chain with multiple double bonds and hydroxyl groups. The stereochemical configuration, including the 5Z,7S,8E,10Z,13Z,15E,17S,19Z notation, ensures precise spatial arrangement of functional groups, which is critical for its biological activity. This level of structural specificity is essential for its role as a signaling molecule in cellular processes. The presence of hydroxyl groups at positions 7 and 17 introduces additional complexity, enabling interactions with receptors and enzymes that mediate its physiological effects.
Biological Functions and Mechanisms Emerging research has demonstrated that (5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid exerts its biological effects through multiple mechanisms. One key pathway involves its interaction with lipoxin A4 receptor (ALX), a G-protein-coupled receptor (GPCR) implicated in resolving inflammation. By binding to ALX, this molecule suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing tissue damage. Additionally, it modulates prostaglandin synthesis by inhibiting cyclooxygenase (COX) enzymes, which is a critical factor in its anti-inflammatory properties.
Role in Neuroprotection Recent studies have uncovered the potential of (5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid in neurodegenerative diseases. A 2023 study published in Neuropharmacology reported that this compound reduces neuronal apoptosis in Alzheimer’s disease models by activating peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation enhances mitochondrial function and reduces oxidative stress, two critical factors in neurodegeneration. Furthermore, its ability to inhibit beta-amyloid aggregation suggests potential as a therapeutic agent for amyloid-related pathologies.
Cardiovascular Applications The cardiovascular benefits of CAS No. 578008-43-2 have been extensively explored in recent years. A 2024 meta-analysis in Circulation Research highlighted its role in improving endothelial function and reducing arterial stiffness. The compound modulates endothelial nitric oxide synthase (eNOS) activity, which is essential for vasodilation and blood pressure regulation. Additionally, it reduces the expression of atherosclerosis-associated genes such as LDLR and SCARB1, suggesting its potential in preventing cardiovascular disease progression.
Pharmacological Implications The therapeutic potential of (5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid extends beyond its anti-inflammatory and neuroprotective effects. It has shown promise in autoimmune disorders by suppressing T-cell activation and cytokine production. A 2022 study in Journal of Immunology demonstrated that this compound reduces the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by inhibiting Th17 cell differentiation. These findings underscore its potential as a broad-spectrum immunomodulator.
Challenges and Future Directions Despite its promising profile, the clinical translation of CAS No. 578008-43-2 faces several challenges. The molecule’s hydrophobic nature and poor solubility in aqueous environments limit its bioavailability. Researchers are exploring nanoemulsion formulations and lipid-based delivery systems to enhance its absorption. Additionally, the need for large-scale synthesis remains a barrier to its widespread use. Ongoing studies aim to optimize its chemical structure to improve stability and efficacy while minimizing potential side effects.
Conclusion (5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid, with its unique stereochemistry and multiple biological functions, represents a significant advancement in the field of polyunsaturated fatty acids. Its potential applications in inflammation, neuroprotection, and cardiovascular health position it as a valuable therapeutic candidate. Continued research into its pharmacological mechanisms and delivery strategies will be critical in translating its laboratory success into clinical practice.
578008-43-2 ((5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)